Regioisomeric Distinction: Differential Synthesis and Utility of 4-CF3 vs. 2-CF3 Quinazolinones
The target compound is a distinct regioisomer of the more commonly reported 2-(trifluoromethyl)quinazolin-4-one scaffold. This regioisomerism is not trivial; the 4-CF3 substitution pattern on a quinazolin-2-one core is a critical precursor for a well-established class of potent anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This specific scaffold is essential for further derivatization at the 4-position to create clinically relevant candidates, a synthetic pathway that is not accessible or relevant for the 2-CF3 regioisomer [1].
| Evidence Dimension | Synthetic utility as a scaffold for pharmaceutical development |
|---|---|
| Target Compound Data | 4-Trifluoromethylquinazolin-2-one core is foundational to a series of potent HIV-1 NNRTIs, as demonstrated by 4-alkenyl and 4-alkynyl derivatives [1]. |
| Comparator Or Baseline | 2-Trifluoromethylquinazolin-4-one (regioisomer) |
| Quantified Difference | Qualitative difference in synthetic utility: the 4-CF3 scaffold is a key precursor for specific anti-HIV agents, a role not fulfilled by the 2-CF3 regioisomer. |
| Conditions | Literature review of synthetic pathways and pharmaceutical patent landscapes [1]. |
Why This Matters
This regioisomeric specificity dictates which scaffold is suitable for a given synthetic or drug discovery program, making 4-Trifluoromethylquinazolin-2-one a strategically distinct procurement choice for medicinal chemistry efforts targeting HIV reverse transcriptase.
- [1] Corbett, J. W., et al. (2000). Inhibition of clinically relevant mutant variants of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 43(10), 2019-2030. DOI: 10.1021/jm990632e View Source
